The compound d[Cha4,Lys8]VP, a synthetic analog of vasopressin, is notable for its selective agonistic activity at vasopressin receptors. This compound has been designed to enhance receptor selectivity and binding affinity, particularly for the V1b receptor subtype. The development of d[Cha4,Lys8]VP stems from the need for more specific pharmacological tools to study vasopressin receptor functions and their physiological implications. The nomenclature reflects the structural modifications made to the original vasopressin molecule, specifically at positions 4 and 8, where Cha (cyclohexylalanine) and Lys (lysine) are incorporated.
The synthesis and characterization of d[Cha4,Lys8]VP have been documented in various scientific studies, particularly in the context of receptor pharmacology. Research has shown that modifications to the vasopressin structure can significantly alter its receptor selectivity and biological activity, which is crucial for understanding its therapeutic potential and physiological roles .
d[Cha4,Lys8]VP is classified as a peptide hormone analog. It falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Specifically, this compound acts as an agonist at vasopressin receptors, which are involved in various physiological processes such as water retention, blood pressure regulation, and social behaviors.
The synthesis of d[Cha4,Lys8]VP typically employs solid-phase peptide synthesis techniques, notably the Merrifield method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps involved include:
Technical details regarding the coupling efficiency and purification methods can significantly influence the yield and purity of d[Cha4,Lys8]VP .
The molecular structure of d[Cha4,Lys8]VP can be depicted as follows:
The molecular formula for d[Cha4,Lys8]VP is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol. Structural analysis through techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into its three-dimensional conformation .
d[Cha4,Lys8]VP undergoes various biochemical reactions primarily involving its interaction with vasopressin receptors. These interactions can lead to downstream signaling cascades that affect cellular responses such as:
Technical details about these reactions include kinetic parameters such as binding affinities (often measured in nanomolar concentrations) and efficacy in activating signaling pathways compared to native vasopressin .
The mechanism of action for d[Cha4,Lys8]VP involves its binding to specific vasopressin receptors (primarily V1b). Upon binding:
Data on receptor selectivity indicates that d[Cha4,Lys8]VP shows enhanced affinity for rat V1b receptors compared to other subtypes .
Relevant analyses such as high-performance liquid chromatography can be employed to assess purity and stability over time .
d[Cha4,Lys8]VP has several applications in scientific research:
Research continues to explore its utility in various experimental models, particularly in understanding neuroendocrine functions .
The development of d[Cha4,Lys8]arginine vasopressin (d[Cha4,Lys8]VP) emerged from systematic efforts to address the species-specific limitations of earlier vasopressin V1b receptor agonists. Initial leads like d[Cha4]arginine vasopressin exhibited high affinity for the human V1b receptor (Ki = 1.2 nM) but activated rat V2 receptors, triggering antidiuretic effects that compromised their utility in rodent models [1] [2]. To overcome this, researchers implemented a dual-modification strategy:
Table 1: Binding Affinity (Ki) of d[Cha4,Lys8]VP Across Vasopressin/Oxytocin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. V1b) |
|---|---|---|
| Human V1b | 1.2 | 1 |
| Human V1a | 151 | 125.8 |
| Human V2 | 750 | 625 |
| Human Oxytocin | 240 | 200 |
Data derived from radioligand displacement assays in transfected cell lines [1] [2].
d[Cha4,Lys8]VP was synthesized using the Merrifield solid-phase peptide synthesis (SPPS) methodology on a para-methylbenzhydrylamine resin to yield C-terminal amidated peptides [2] [4]. Key steps included:
Table 2: Functional Activity of d[Cha4,Lys8]VP in Rat Receptor Assays
| Receptor Subtype | Assay Type | Activity (pEC₅₀/pKB) | Selectivity vs. V1b |
|---|---|---|---|
| V1b | Calcium mobilization | 10.05 (EC₅₀ = 0.89 nM) | 1 |
| V1a | Calcium mobilization | 6.53 (EC₅₀ = 295 nM) | 325-fold lower |
| V2 | cAMP accumulation | <6.0 (weak partial agonist) | >1000-fold lower |
| Oxytocin | Calcium mobilization | 6.31 (antagonist) | Antagonistic activity |
pEC₅₀ = −log(EC₅₀); Data from functional assays in receptor-transfected CHO cells [2].
The design achieved unprecedented rat V1b selectivity by simultaneously optimizing side-chain topology at two positions: Cha⁴ enforced V1b-compatible hydrophobic contacts, while Lys⁸ disrupted electrostatic interactions critical for V2 activation. This dual approach resolved species-specific efficacy issues, enabling target validation in rodent stress and anxiety models [2] [4].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8